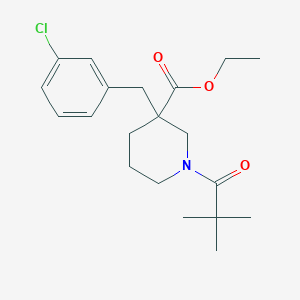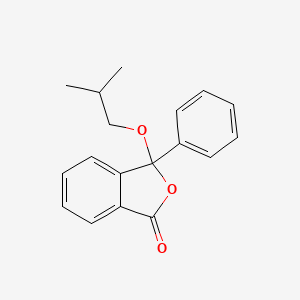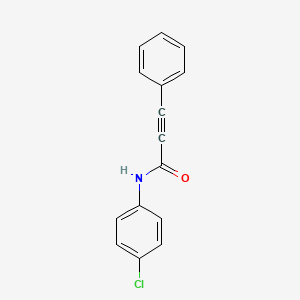
ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p38/MAPK pathway. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to activate the opioid receptor pathway.
Biochemical and Physiological Effects:
ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can induce DNA damage and inhibit cell cycle progression. In inflammation studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. In pain management studies, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity and induce analgesia.
实验室实验的优点和局限性
One advantage of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in lab experiments is its high potency and specificity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have a high affinity for its target receptors and can produce significant effects at low concentrations. However, one limitation of using ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A is its potential toxicity. ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to have cytotoxic effects at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for the research of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain management. Another direction is to optimize the synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A to improve yield and purity. Additionally, more studies are needed to determine the safety and toxicity profile of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A in vivo. Overall, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has shown promising potential as a therapeutic agent, and further research is warranted to fully explore its applications.
合成方法
The synthesis of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A involves the reaction of 3-chlorobenzylamine with 2,2-dimethylpropanoyl chloride to form the intermediate 3-chlorobenzyl 2,2-dimethylpropanoate. This intermediate is then reacted with piperidine-3-carboxylic acid ethyl ester in the presence of a catalyst to form ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A. The synthesis method of ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been optimized to improve yield and purity.
科学研究应用
Ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. Pain management studies have shown that ethyl 3-(3-chlorobenzyl)-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxylate A can reduce pain sensitivity in animal models.
属性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3/c1-5-25-18(24)20(13-15-8-6-9-16(21)12-15)10-7-11-22(14-20)17(23)19(2,3)4/h6,8-9,12H,5,7,10-11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMWRBLMQORKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(C)(C)C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)

![1-C-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B5104850.png)

![3-isobutyl-1-methyl-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104857.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5104871.png)
![4-(4-biphenylyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5104879.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5104898.png)

![methyl 4-[({[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5104921.png)